![molecular formula C14H24N2O B2802825 Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine CAS No. 428835-32-9](/img/structure/B2802825.png)
Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
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Description
Scientific Research Applications
Conformationally Constrained Butyrophenones
A series of conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors were synthesized and evaluated as antipsychotic agents. These compounds, including 6-aminomethyl-4,5,6,7-tetrahydrobenzo[b]furan-4-ones bearing various fragments, were prepared to explore their antipsychotic potential. The study highlighted the importance of the amine fragment connected to the cyclohexanone structure for determining potency and selectivity, suggesting the potential effectiveness of these compounds as neuroleptic drugs (Raviña et al., 2000).
Antimicrobial Azole Derivatives
Research on the synthesis of azole derivatives starting from furan-2-carbohydrazide revealed the preparation of compounds with secondary amines including piperidine, demonstrating their antimicrobial activities. This work underscores the utility of furan-2-ylmethyl derivatives in developing antimicrobial agents (Başoğlu et al., 2013).
Piperidine Ring Modified Analogues
A novel series of piperidine ring-modified analogues were synthesized, showcasing modifications in thiopene, furan, and pyridyl alcohol and methyl ether analogues. This research demonstrates the synthetic versatility and potential applications of piperidine derivatives in medicinal chemistry (Ojo, 2012).
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) was identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This finding highlights the role of furan-2-ylmethyl derivatives in enhancing the efficiency of catalytic processes relevant to pharmaceutical synthesis (Bhunia et al., 2017).
Analytical and Spectral Studies
The reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid led to the synthesis of novel compounds with potential antimicrobial activity. This study emphasizes the significance of furan ring-containing organic ligands in the development of new antimicrobial agents (Patel, 2020).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h5-7,11,15-16H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCJEYPZOBAFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine |
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